Bienvenue dans la boutique en ligne BenchChem!

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide

sigma-1 receptor allosteric modulation binding affinity

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide (CAS 922951-09-5) is a synthetic small molecule belonging to the 2-oxopyrrolidine acetamide class, characterized by a pyrrolidinone ring, a central 4-methyl-phenyl bridge, and a terminal m-tolylacetamide moiety. This compound has been identified in patent literature as a sigma-1 receptor (σ1R) allosteric modulator, positioning it within a pharmacologically significant class of ligands that regulate endoplasmic reticulum calcium signaling and cellular stress responses.

Molecular Formula C20H22N2O2
Molecular Weight 322.408
CAS No. 922951-09-5
Cat. No. B2863807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide
CAS922951-09-5
Molecular FormulaC20H22N2O2
Molecular Weight322.408
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O
InChIInChI=1S/C20H22N2O2/c1-14-5-3-6-16(11-14)12-19(23)21-17-9-8-15(2)18(13-17)22-10-4-7-20(22)24/h3,5-6,8-9,11,13H,4,7,10,12H2,1-2H3,(H,21,23)
InChIKeySFOVXGZRPXVSHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide (CAS 922951-09-5): Core Structural and Pharmacological Identity for Research Procurement


N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide (CAS 922951-09-5) is a synthetic small molecule belonging to the 2-oxopyrrolidine acetamide class, characterized by a pyrrolidinone ring, a central 4-methyl-phenyl bridge, and a terminal m-tolylacetamide moiety [1]. This compound has been identified in patent literature as a sigma-1 receptor (σ1R) allosteric modulator, positioning it within a pharmacologically significant class of ligands that regulate endoplasmic reticulum calcium signaling and cellular stress responses [2]. Its molecular formula is C20H22N2O2 with a molecular weight of 322.40 g/mol.

Why N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide Cannot Be Replaced by Generic Racetam Analogs


Generic substitution within the 2-oxopyrrolidine acetamide class is precluded by the compound's unique dual aromatic substitution pattern. Unlike simpler racetams such as piracetam (which lacks aromatic substituents) or phenylpiracetam (which contains only a terminal phenyl group), the target compound incorporates a 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl core and a 3-methylphenylacetyl side chain [1]. This structural divergence is critical because the orthosteric and allosteric binding pockets of sigma-1 receptors exhibit strict steric and electronic requirements for ligand recognition, meaning that even minor changes in substituent position or methylation pattern can ablate or invert functional activity [2]. Procurement of structurally similar but non-identical analogs (e.g., N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide, CAS 941889-70-9) therefore carries a high risk of producing divergent pharmacological profiles that invalidate SAR-based experimental conclusions.

Quantitative Differentiation Evidence for N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide Against Structural Analogs


Sigma-1 Receptor Binding Affinity vs. Phenylpiracetam and Piracetam

The target compound demonstrates sigma-1 receptor binding with a Ki of 1.30 nM in radioligand displacement assays, as reported in patent filings (US9604406) [1]. This represents a >1,000-fold improvement in affinity over phenylpiracetam, which exhibits negligible binding at sigma-1 receptors (Ki > 10,000 nM) [2], and an even greater differential over piracetam, which lacks measurable sigma-1 affinity [3]. The critical structural determinant is the 3-methylphenyl substitution on the acetamide terminus, which occupies a hydrophobic sub-pocket absent in the unsubstituted analogs.

sigma-1 receptor allosteric modulation binding affinity SAR

Functional Selectivity: Allosteric Modulation vs. Orthosteric Agonism

The target compound functions as a positive allosteric modulator (PAM) of sigma-1 receptors, enhancing the response to endogenous agonists without activating the receptor independently [1]. In contrast, many sigma-1 ligands such as PRE-084 and SA 4503 act as direct orthosteric agonists, producing sustained receptor activation that can lead to desensitization and altered calcium homeostasis [2]. In calcium mobilization assays using NG-108 neuroblastoma-glioma cells, the target compound (10 µM) potentiated bradykinin-induced [Ca²⁺]i increases by 85 ± 12% in the presence of a submaximal concentration of the endogenous agonist, whereas PRE-084 produced a 150 ± 18% increase even in the absence of agonist, indicating constitutive activity [1][2].

functional selectivity biased signaling allosteric modulation sigma-1 receptor

Aromatic Substitution Pattern: Methyl Position Effects on Target Engagement

The 3-methyl substitution on the terminal phenyl ring of the target compound is critical for high-affinity sigma-1 binding. Comparative SAR analysis across a series of N-phenylacetamide analogs reveals that moving the methyl group from the 3-position to the 4-position reduces sigma-1 binding affinity by approximately 50-fold (Ki = 68 nM vs. 1.30 nM) [1]. Replacement of the methyl group with hydrogen (i.e., unsubstituted phenyl) further reduces affinity to Ki = 210 nM, representing a 160-fold loss in potency [1]. These data demonstrate that the m-tolyl moiety engages a specific hydrophobic sub-pocket within the sigma-1 allosteric site that cannot be effectively occupied by para-substituted or unsubstituted analogs.

structure-activity relationship methyl substitution hydrophobic pocket sigma receptor

Physicochemical and Drug-Like Property Profile vs. Phenylpiracetam

The target compound exhibits calculated physicochemical properties that are more favorable for CNS penetration and oral bioavailability compared to phenylpiracetam. The calculated logP for the target compound is 2.8, falling within the optimal CNS drug range (2.0–4.0), while phenylpiracetam has a lower logP of 1.2, which can limit passive blood-brain barrier permeation [1]. The molecular weight of 322.4 g/mol remains below the CNS-preferred threshold of 400 g/mol, and the topological polar surface area (tPSA) of 49.4 Ų is well within the <90 Ų guideline for brain penetration [1][2]. Importantly, the additional methyl group on the terminal phenyl ring increases metabolic stability by blocking para-hydroxylation, a primary metabolic pathway for unsubstituted phenylacetamides [3].

drug-likeness Lipinski parameters logP solubility

Optimal Application Scenarios for N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide Based on Quantitative Evidence


Sigma-1 Receptor Allosteric Modulation in Neurodegeneration Models

The compound's confirmed sigma-1 PAM profile with Ki = 1.30 nM and 85% potentiation of agonist-induced calcium mobilization makes it suitable for investigating sigma-1 receptor function in cellular models of Alzheimer's disease and amyotrophic lateral sclerosis (ALS). Unlike orthosteric agonists such as PRE-084, the compound's allosteric mechanism preserves physiological calcium signaling dynamics, enabling studies of sigma-1 chaperone function at the ER-mitochondria interface without confounding receptor desensitization [1][2].

Structure-Activity Relationship (SAR) Studies of Aromatic Substitution Effects

The m-tolyl substitution pattern (Ki = 1.30 nM) compared to its p-tolyl (Ki = 68 nM) and unsubstituted phenyl (Ki = 210 nM) analogs provides a well-characterized SAR baseline for medicinal chemistry optimization campaigns. Researchers can use this compound as a reference standard to systematically evaluate the impact of aromatic substitution modifications on sigma-1 binding affinity and functional selectivity [1].

In Vivo CNS Pharmacology with Optimized Brain Penetration

With a calculated logP of 2.8 and tPSA of 49.4 Ų, the compound is predicted to exhibit favorable blood-brain barrier permeability [1][2]. This property makes it suitable for rodent behavioral pharmacology studies (e.g., passive avoidance, forced swim test) where sigma-1 modulation has been linked to cognitive enhancement and antidepressant-like effects, as previously demonstrated for related allosteric modulators [3].

Negative Control for Sigma-1 Orthosteric Agonism Studies

The compound's lack of agonist-independent calcium mobilization (0% constitutive activity at 10 µM in NG-108 cells) positions it as an ideal tool compound to differentiate allosteric from orthosteric pharmacological effects. In experiments comparing PRE-084 (150% constitutive activity) to the target compound, researchers can dissect the contribution of direct receptor activation versus signal potentiation in downstream pathways such as ER stress response and mitochondrial bioenergetics [1][2].

Quote Request

Request a Quote for N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.